N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide
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Overview
Description
N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide typically involves the reaction of 3-chloro-4-methylaniline with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N’-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chloro and a methyl group on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
23564-67-2 |
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Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
N'-(3-chloro-4-methylphenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H12ClN3/c1-9-2-3-11(8-12(9)14)17-13(15)10-4-6-16-7-5-10/h2-8H,1H3,(H2,15,17) |
InChI Key |
NUNHPHHBQUMIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=NC=C2)N)Cl |
Origin of Product |
United States |
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